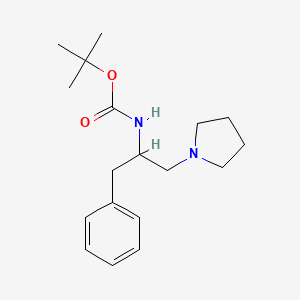

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR

Description

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a specialized carbamate derivative featuring a phenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is part of the AldrichCPR collection, designed for early-stage research in medicinal chemistry and organic synthesis. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-(1-phenyl-3-pyrrolidin-1-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGYCDUVGHODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves several steps:

Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through various methods, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings.

Introduction of the phenyl group: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions with aryl halides.

Attachment of the tert-butyl carbamate group: This step involves the reaction of tert-butyl carbamate with the intermediate compound, often using palladium-catalyzed synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In the presence of HCl or H₂SO₄, the carbamate cleaves to yield 1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine and carbonic acid derivatives.

-

Basic Hydrolysis : NaOH or KOH promotes cleavage to form the same amine and sodium bicarbonate.

Key Data :

| Condition | Reagent | Product | Reference |

|---|---|---|---|

| Acidic | HCl | Amine + CO₂ | |

| Basic | NaOH | Amine + NaHCO₃ |

This reaction is critical for prodrug activation in medicinal chemistry applications.

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen acts as a nucleophile due to its lone pair of electrons:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to generate substituted amides.

Example :

This reactivity is leveraged in synthesizing derivatives for pharmacological studies.

Reductive Amination

While the compound itself does not undergo reductive amination, its hydrolysis product (1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine) can react with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines .

Mechanism :

-

Condensation of the amine with a carbonyl compound.

-

Reduction of the imine intermediate.

Organometallic Reactions

The pyrrolidine nitrogen coordinates with organometallic reagents (e.g., Grignard or organolithium compounds), enabling:

-

Addition Reactions : Ethyllithium adds to the carbamate carbonyl under controlled conditions .

-

Cyclization : Intramolecular reactions form bicyclic structures under high-dilution conditions .

Example :

Steric hindrance from the tert-butyl group often necessitates elevated temperatures .

Oxidation Reactions

The pyrrolidine ring is resistant to oxidation under mild conditions but undergoes ring-opening with strong oxidizers like KMnO₄ or CrO₃, yielding carboxylic acids or ketones .

Notable Observation :

Stability and Degradation Pathways

| Factor | Effect | Outcome |

|---|---|---|

| Light | Photolysis | Decomposition to phenylpropanone |

| Heat | Thermal cleavage | Release of CO₂ and amine |

Degradation studies highlight its sensitivity to prolonged UV exposure .

Scientific Research Applications

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrrolidine-Containing Carbamates

tert-Butyl (1R,5S)-6-[(2Z)-3-(dimethylamino)-2-propenoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate () Structure: Features a bicyclo[3.1.0]hexane core with a dimethylamino propenoyl substituent. Key Differences: The rigid bicyclic framework and α,β-unsaturated carbonyl group enhance electrophilic reactivity compared to the linear propan-2-yl chain in the target compound. Applications: Suited for studies on conformationally restricted amines or Michael addition reactions .

(1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester () Formula: C₁₇H₂₆N₂O₂ (MW 290.40). Key Differences: A benzyl-pyrrolidinyl group replaces the phenyl-propan-2-yl chain, increasing lipophilicity (logP ~3.2 vs. ~2.8 estimated for the target). Applications: Potential use in CNS drug candidates due to enhanced blood-brain barrier penetration .

Piperidine and Azabicyclic Derivatives

tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()

- Structure : Cyclopenta[c]pyrrole fused with a ketone group.

- Key Differences : The fused ring system introduces strain and polarity, altering solubility (estimated aqueous solubility: ~0.1 mg/mL vs. ~0.05 mg/mL for the target).

- Applications : Useful in peptide mimetics or as a scaffold for kinase inhibitors .

tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Structure : Incorporates a boronate ester and pyridyloxy group.

- Key Differences : The boronate enables Suzuki-Miyaura cross-coupling, a reactivity absent in the target compound.

- Applications : Intermediate in synthesizing biaryl-containing pharmaceuticals .

Amino-Substituted Carbamates

tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate () Structure: Branched chain with dimethylaminoethyl-methylamino groups. Key Differences: The tertiary amine enhances water solubility (logD at pH 7.4: ~1.5 vs. ~2.0 for the target). Applications: Likely used in cationic lipid formulations or as a ligand for metal catalysis .

Physicochemical Properties

*Estimated using ChemAxon software.

Biological Activity

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, commonly referred to as AldrichCPR, is a compound with potential therapeutic implications, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : C18H28N2O2

- Molecular Weight : 304.43 g/mol

- CAS Number : 869377-95-7

Research indicates that tert-butyl carbamate derivatives exhibit multiple mechanisms that contribute to their biological activity:

- Inhibition of Amyloid Aggregation : Studies have shown that certain derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. For instance, a related compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

- Neuroprotection : In vitro studies reveal that these compounds can protect astrocytic cells from Aβ-induced toxicity. Specifically, the compound was shown to improve cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurodegeneration .

- Cytokine Modulation : The compound appears to modulate inflammatory responses by affecting cytokine production. For example, it has been observed to reduce TNF-α levels in treated astrocytes, which is significant given the role of inflammation in neurodegenerative diseases .

In Vitro Studies

A study focused on the effects of tert-butyl carbamate on astrocytes treated with Aβ 1-42 showed the following results:

- Cell Viability : The compound increased cell viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound.

- Cytokine Levels : While TNF-α levels decreased with treatment, this reduction was not statistically significant compared to controls .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate?

The synthesis of carbamate derivatives typically involves coupling amines with chloroformates. For this compound, a plausible route includes:

- Step 1 : Reacting 1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous chloroform.

- Step 2 : Monitoring reaction progress via electrospray ionization mass spectrometry (ESI-MS) to detect intermediate formation.

- Step 3 : Purification via silica gel chromatography, with yields optimized by extending reaction times (e.g., 18 hours) to overcome steric hindrance from the bulky tert-butyl group .

Q. How is the compound characterized using spectroscopic methods?

Key analytical methods include:

- ¹H-NMR : Signals for the tert-butyl group appear as a singlet at ~1.36 ppm, while pyrrolidine protons resonate as multiplet peaks between 2.70–3.18 ppm. The carbamate -NH- group may show a broad peak at ~5.0 ppm, depending on solvent .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with the theoretical value (C₁₈H₂₆N₂O₂: ~302.4 g/mol).

- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

Q. What safety precautions are advised during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with dry sand or alcohol-resistant foam; avoid water due to potential hydrolysis .

- First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Choice : Anhydrous chloroform or dichloromethane minimizes side reactions (e.g., hydrolysis).

- Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on Boc anhydride.

- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions, then warm to room temperature for completion .

- Yield Tracking : Use LC-MS to identify byproducts (e.g., deprotected amines) and adjust stoichiometry .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆), as DMSO may resolve overlapping peaks via hydrogen bonding with the carbamate group.

- 2D NMR : Employ COSY or HSQC to assign ambiguous proton and carbon signals, particularly for the pyrrolidine and phenyl moieties .

- Cross-Validation : Compare experimental data with computational models (e.g., density functional theory (DFT)-predicted chemical shifts) .

Q. What role does this compound play in medicinal chemistry research?

- Cholinesterase Inhibition : Carbamate derivatives are explored as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. The tert-butyl group enhances blood-brain barrier penetration, while the pyrrolidine moiety mimics choline binding .

- Structure-Activity Relationship (SAR) Studies : Modifications to the phenyl or pyrrolidine groups can be tested for improved potency and selectivity using in vitro enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.